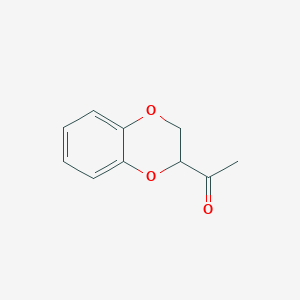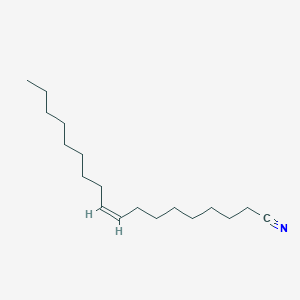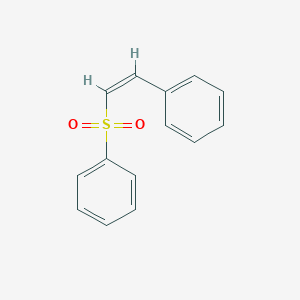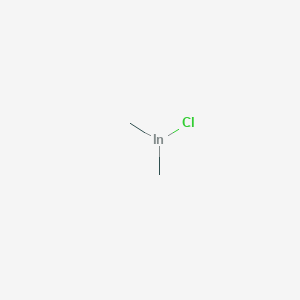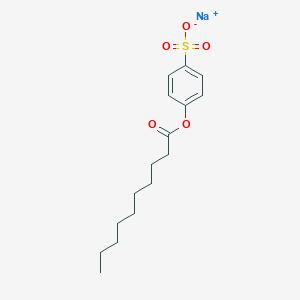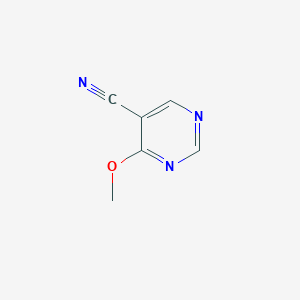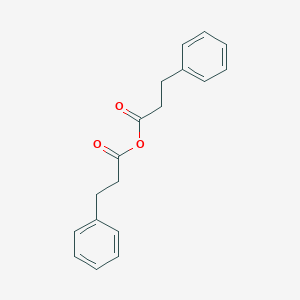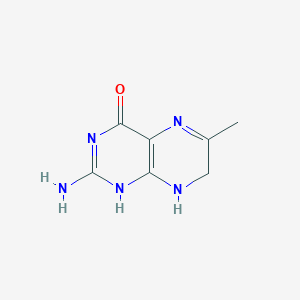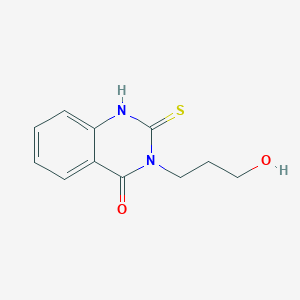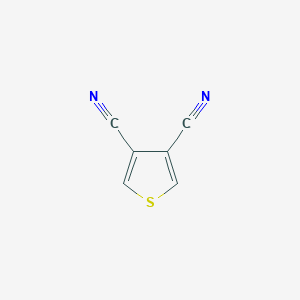
3,4-二氰基噻吩
描述
3,4-Dicyanothiophene (DCT) is a structurally simple and synthetically accessible building block. It is used for constructing high-performance, low-cost, wide-bandgap conjugated polymers for use as donors in polymer solar cells (PSCs) . The molecular formula of 3,4-Dicyanothiophene is C6H2N2S .
Synthesis Analysis
3,4-Dicyanothiophene can be introduced into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers . This process is reported as an easy and feasible way to reduce the energy losses caused by non-radiative recombination of OSCs . Another study also reported the use of 3,4-dicyanothiophene to construct a set of halogen-free polymer donors PBCNTx (x=25, 50, 75) via ternary random copolymerization .Molecular Structure Analysis
The molecular structure of 3,4-Dicyanothiophene is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The introduction of 3,4-Dicyanothiophene into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers has been reported to reduce the energy losses caused by non-radiative recombination of OSCs .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dicyanothiophene is 134.16 g/mol .科学研究应用
Organic Solar Cells
DCT has been used as a building block in the construction of ternary copolymers for efficient organic solar cells . The introduction of DCT into a state-of-the-art donor polymer PBDB-TF has been reported to reduce energy losses caused by non-radiative recombination of organic solar cells (OSCs) . This has led to significant efficiency improvement in OSCs .
Halogen-free Polymer Donors
DCT has also been used to construct halogen-free polymer donors via ternary random copolymerization . The introduction of DCT units not only simplified the synthesis but also downshifted the HOMO energy levels of the polymers and improved the open-circuit voltage (VOC) of polymer solar cells (PSCs) effectively . This has resulted in a power conversion efficiency up to 15.7% with a VOC of 0.83 V, which are among the top values for halogen-free polymer donors .
安全和危害
未来方向
The use of 3,4-Dicyanothiophene in the construction of high-performance, low-cost, wide-bandgap conjugated polymers for use as donors in polymer solar cells (PSCs) represents a promising future direction . The introduction of 3,4-Dicyanothiophene into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers has been reported to reduce the energy losses caused by non-radiative recombination of OSCs . This suggests that 3,4-Dicyanothiophene could play a significant role in the development of more efficient organic solar cells.
属性
IUPAC Name |
thiophene-3,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S/c7-1-5-3-9-4-6(5)2-8/h3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBLMYJYPZTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172213 | |
| Record name | 3,4-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dicyanothiophene | |
CAS RN |
18853-32-2 | |
| Record name | 3,4-Dicyanothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Thiophenedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What makes 3,4-Dicyanothiophene a promising building block for organic semiconductors?
A1: DCT's appeal stems from its strong electron-withdrawing ability due to the presence of two cyano groups, its structural simplicity, and synthetic accessibility. [, ] These characteristics contribute to desirable properties for organic solar cells, such as low energy loss and wide bandgap. []
Q2: How does the incorporation of 3,4-Dicyanothiophene impact the properties of conjugated polymers used in organic solar cells?
A2: Studies have shown that incorporating DCT into conjugated polymers can enhance their performance in organic solar cells. For instance, a polymer containing DCT, PB3TCN-C66, exhibited superior properties compared to its cyano-free analogue, PB3T-C66. [] These properties include:
- Enhanced Aggregation: Stronger aggregation in solution, contributing to better film morphology in solar cells. []
- Higher Thermal Stability: Higher thermal transition temperatures and enthalpies, crucial for device stability. []
- Increased Polarity: Larger dipole moment and higher relative dielectric constant, facilitating charge separation and transport. []
- More Linear Conformation: Beneficial for charge carrier mobility within the polymer. []
Q3: Can you elaborate on the impact of 3,4-Dicyanothiophene on the performance of organic solar cells?
A3: DCT-based polymers have demonstrated impressive performance in organic solar cells. PB3TCN-C66, when paired with IT-4F as the electron acceptor, achieved a power conversion efficiency (PCE) of 11.2%, significantly higher than the 2.3% PCE observed for the cyano-free analogue. [] Further modifications to DCT-based polymers have yielded even higher PCEs, reaching up to 13.4%. []
Q4: How does the morphology of 3,4-Dicyanothiophene-based polymer blends influence solar cell performance?
A4: Morphological studies on PB3TCN-C66:IT-4F blends revealed improved π–π paracrystallinity, a smaller domain size, and higher phase purity compared to blends without DCT. [] This optimized morphology, attributed to the higher molecular interaction parameter of PB3TCN-C66, facilitates efficient charge transport and collection in solar cells.
Q5: What are the advantages of using 3,4-Dicyanothiophene in terms of energy loss in organic solar cells?
A5: One key advantage of DCT-based polymers is their ability to achieve a higher open-circuit voltage and reduced energy loss compared to many other wide-bandgap polymers. [] This characteristic is crucial for maximizing the efficiency of converting sunlight into electricity in organic solar cells.
Q6: Beyond organic solar cells, what other potential applications exist for 3,4-Dicyanothiophene?
A6: The unique electronic properties of DCT make it a versatile building block for various applications beyond organic solar cells. These include:
- Polymer-polymer rectifying heterojunctions: DCT-based polymers, such as poly(3,4-dicyanothiophene) (PDCTh), have been used to create rectifying heterojunctions with other polymers like MEH-PPV. These devices exhibit promising characteristics for applications in organic electronics. []
- Tetraazaporphyrin synthesis: DCT serves as a precursor for synthesizing nonclassical tetraazaporphyrins, a class of compounds with intriguing photophysical properties. [] This opens up possibilities for applications in fields like photodynamic therapy and molecular electronics.
- Donor-acceptor tubular nanoaggregates: Theoretical studies suggest that cyclic oligothiophenes incorporating DCT can form tubular nanoaggregates with strong donor-acceptor interactions. [] These aggregates exhibit promising electronic properties, such as narrow band gaps and efficient charge separation upon photoexcitation, making them potential candidates for organic photovoltaic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

